4-methylindeno[1,2-b]pyridin-5-one
Description
4-Methylindeno[1,2-b]pyridin-5-one (IUPAC: 8,9-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,7-dione; molecular formula: C₁₅H₁₃NO₄; average mass: 271.27 g/mol) is a derivative of the 4-azafluorenone family . This heterocyclic compound features a fused indenopyridine scaffold with a methyl substituent at position 4 and methoxy groups at positions 8 and 7. It is structurally related to natural alkaloids such as onychine and polifothine, which are isolated from Polyalthia longifolia and Oxandra species . The compound exhibits diverse pharmacological activities, including antimicrobial, antimalarial, and anticancer properties, attributed to its ability to inhibit enzymes like phosphodiesterase IV and interact with adenosine A2a receptors . Its structural flexibility allows for functionalization at multiple positions, enabling tailored biological activity .
Properties
CAS No. |
58787-04-5 |
|---|---|
Molecular Formula |
C13H9NO |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
4-methylindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C13H9NO/c1-8-6-7-14-12-9-4-2-3-5-10(9)13(15)11(8)12/h2-7H,1H3 |
InChI Key |
LTVBTVOAUQJJEV-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC=C1)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC1=C2C(=NC=C1)C3=CC=CC=C3C2=O |
Other CAS No. |
58787-04-5 |
Synonyms |
5H-indeno(1,2-b)pyridin-5-one onychine |
Origin of Product |
United States |
Preparation Methods
Several synthetic methods have been developed for the preparation of onychine and its derivatives. The most prominent methodologies include:
Intramolecular Cyclizations: This method involves the formation of a ring structure within a molecule, which is a key step in synthesizing onychine.
Multicomponent Reactions: These reactions involve three or more reactants forming a product, which is a common approach in the synthesis of complex molecules like onychine.
Microwave-Assisted Multicomponent Reactions: This technique uses microwave radiation to accelerate chemical reactions, making the synthesis process more efficient.
Diels-Alder Reactions: A cycloaddition reaction between a conjugated diene and a substituted alkene, forming a cyclohexene system, which is crucial in the synthesis of onychine.
Chemical Reactions Analysis
4-methylindeno[1,2-b]pyridin-5-one undergoes various chemical reactions, including:
Reduction: The gain of electrons, typically using reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions include various derivatives of onychine, which exhibit enhanced biological activities .
Scientific Research Applications
4-methylindeno[1,2-b]pyridin-5-one and its analogs have been extensively studied for their scientific research applications, including:
Mechanism of Action
The mechanism of action of onychine involves its interaction with various molecular targets and pathways. It exerts its effects by binding to specific enzymes or receptors, thereby inhibiting their activity. For example, onychine has been shown to inhibit the growth of certain bacteria and fungi by interfering with their metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical profiles of 4-methylindeno[1,2-b]pyridin-5-one are best understood in the context of structurally related indenopyridinones and azafluorenones. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Findings:
Substituent-Driven Activity: Methyl and Methoxy Groups: The 4-methyl and 8,9-dimethoxy groups in this compound enhance its enzyme inhibitory effects compared to non-substituted azafluorenones . Halogenation: Chlorination at position 7 (as in 7-chloro derivative) may improve lipophilicity and DNA interaction, though specific activity data are pending . Aromatic Moieties: Fluorophenyl or pyridyl substituents (e.g., TI-1-190) correlate with topoisomerase inhibition and caspase-independent apoptosis, suggesting a mechanism distinct from etoposide .
Synthetic vs. Natural Derivatives :
- Natural alkaloids like onychine exhibit moderate cytotoxicity, whereas synthetic fluorophenyl derivatives (e.g., compounds I1–I8 in ) show enhanced potency (IC₅₀ < 10 μM) due to optimized electronic and steric profiles .
Structural Flexibility :
- The 1,4-dihydropyridine core in 3-acetyl-2-methyl-4-phenyl derivatives enables redox-active behavior, contributing to antioxidant and neuroprotective effects .
Mechanistic Diversity: While this compound targets phosphodiesterases and receptors, TI-1-190 acts via DNA intercalation and topoisomerase IIα inhibition, highlighting scaffold versatility .
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